![molecular formula C8H4F3NOS B2930609 2-(Trifluoromethyl)benzo[d]thiazol-6-ol CAS No. 1261740-05-9](/img/structure/B2930609.png)

2-(Trifluoromethyl)benzo[d]thiazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

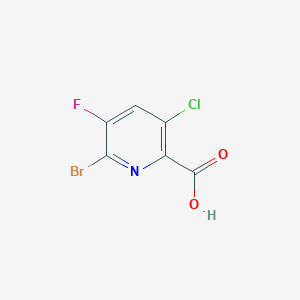

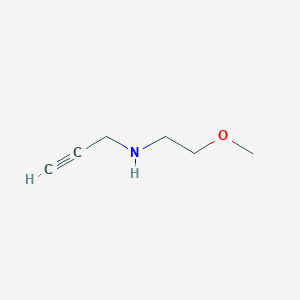

“2-(Trifluoromethyl)benzo[d]thiazol-6-ol” is a chemical compound with the CAS Number: 1261740-05-9 . It has a molecular weight of 219.19 . The IUPAC name for this compound is 2-(trifluoromethyl)-1,3-benzothiazol-6-ol .

Molecular Structure Analysis

The InChI code for “2-(Trifluoromethyl)benzo[d]thiazol-6-ol” is 1S/C8H4F3NOS/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications

Quorum Sensing Inhibition

Compounds related to benzo[d]thiazoles have been studied for their potential to inhibit quorum sensing, a process that controls gene expression in response to cell population density in bacteria. This application is significant in the development of novel treatments that can disrupt bacterial communication without being antibiotic, thus reducing the risk of developing antibiotic resistance .

Necroptosis Inhibition

Necroptosis is a form of programmed cell death, and compounds with a benzo[d]thiazole moiety have been identified as potent inhibitors targeting kinases involved in this pathway. This application is crucial for therapeutic strategies against diseases where necroptosis plays a key role .

Analgesic and Anti-inflammatory Activities

Benzo[d]thiazole derivatives have shown significant analgesic and anti-inflammatory activities in pharmacological studies. These properties make them valuable for the development of new pain relief and anti-inflammatory drugs .

Anticonvulsant Activities

Some thiazole compounds have been evaluated for their anticonvulsant activities, which could be beneficial in treating seizure disorders. The biochemical evaluation of these compounds includes studying their effect on malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) levels in brain homogenates .

Pesticidal Properties

Research has been conducted on benzothiazolyl derivatives as potential agrochemicals with pesticidal properties. These studies aim to discover new compounds that can effectively control pests while being safe for the environment .

Chemical Synthesis and Material Science

The compound 2-(Trifluoromethyl)benzo[d]thiazol-6-ol itself, available from chemical suppliers like MilliporeSigma, is likely used as an intermediate or building block in chemical synthesis for various applications, including material science and pharmaceuticals .

Safety and Hazards

properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHJPZVFPZECGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)benzo[d]thiazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)

![Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2930535.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)